Etravirine vs. Efavirenz: Resistance Emergence in Treatment-Naïve Patients
In the SENSE trial, a head-to-head comparison of etravirine 400 mg once daily versus efavirenz in treatment-naïve patients, etravirine demonstrated a significantly lower rate of treatment-emergent resistance among virologic failures [1]. Specifically, 0 of 4 patients with virologic failure in the etravirine arm developed any drug resistance mutations, whereas 3 of 7 patients failing efavirenz developed treatment-emergent resistance to nucleoside analogues and/or non-nucleosides [1].
| Evidence Dimension | Treatment-emergent resistance among virologic failures |
|---|---|
| Target Compound Data | 0 of 4 patients (0%) developed resistance |
| Comparator Or Baseline | Efavirenz: 3 of 7 patients (43%) developed resistance |
| Quantified Difference | Absolute risk reduction of 43% |
| Conditions | Phase 2 double-blind, randomized trial (SENSE); treatment-naïve HIV-1 infected adults; etravirine 400 mg QD + 2 NRTIs vs. efavirenz + 2 NRTIs; 48-week follow-up |
Why This Matters
The absence of emergent resistance in the etravirine arm preserves future treatment options, a critical consideration for long-term antiretroviral strategy.
- [1] Gazzard B, Duvivier C, Zagler C, et al. Phase 2 double-blind, randomized trial of etravirine versus efavirenz in treatment-naive patients: 48-week results. AIDS. 2011;25(18):2249-2258. View Source
